9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol
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Overview
Description
Preparation Methods
The synthesis of 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol typically involves the reaction of a suitable boronic acid or boronate ester with a nonanol derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The boronic ester group can participate in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol involves its ability to form stable complexes with other molecules through the boronic ester group. This allows it to participate in various chemical reactions and interact with molecular targets. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar compounds to 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol include:
1-Methylpyrazole-4-boronic acid pinacol ester: This compound also contains a boronic ester group and is used in similar synthetic applications.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Another boronic ester derivative used in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other boronic esters.
Properties
IUPAC Name |
9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31BO3/c1-14(2)15(3,4)19-16(18-14)12-10-8-6-5-7-9-11-13-17/h17H,5-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVYNHPQGJDHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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